1-Benzothiophene-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzothiophene-3-carboxylic acid derivatives has been explored through various novel and modified methods. These methods include the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene, highlighting the versatility and adaptability in synthesizing these compounds (Litvinova & Tikhomirov, 2021).
Molecular Structure Analysis
A detailed structural analysis of 1-Benzothiophene-3-carboxylic acid revealed a complex 3D arrangement characterized by hydrogen-bonded dimers. These dimers interact through acid-acid homosynthons and are further connected by C–H⋯O hydrogen bonds, showcasing the intricate molecular architecture and interaction dynamics of this compound (Dugarte-Dugarte et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 1-Benzothiophene-3-carboxylic acid is highlighted by its participation in various chemical reactions, including palladium-catalyzed oxidative vinylation. This process efficiently proceeds through directed C-H bond cleavage to yield regioselective vinylation products, demonstrating the compound's significant role in synthetic chemistry (Ueyama et al., 2011).
Physical Properties Analysis
The physical properties of 1-Benzothiophene-3-carboxylic acid derivatives, such as crystalline structure and stability, are influenced by O-H…O, C-H…O, and S-H…O hydrogen bonding interactions. These interactions contribute to the overall stability and physical characteristics of the compound, making it an area of interest for material science and pharmaceutical applications (Sagaama & ISSAOUI, 2020).
Chemical Properties Analysis
The chemical properties of 1-Benzothiophene-3-carboxylic acid are further elaborated through computational analysis, including molecular docking and intermolecular interactions energy studies. These studies provide insights into the pharmaceutical properties, highlighting the compound's potential in drug design and development (Sagaama & ISSAOUI, 2020).
Scientific Research Applications
Organic Chemical Synthesis
1-Benzothiophene-3-carboxylic acid is used as an intermediate in organic chemical synthesis . Unfortunately, the specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the source.
Synthesis of Derivatives
The compound is used in the synthesis of its derivatives. Both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene are involved in these methods . The synthesis involves reactions like tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . The results of these methods have been published in key studies since 2015 .
Synthesis of Polyaromatic Systems
The compound is used in the synthesis of other polyaromatic systems with biological activity . The outlined methods involve tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates .
Aryne Reaction with Alkynyl Sulfides
An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . This synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
Synthesis of Benzothiophene-3-carboxamides
Tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates allows the preparation of substituted 1-benzothiophene-3-carboxamides . It is assumed that it is the (thiophen-3-yl)rhodium intermediate that reacts with isocyanates .
Synthesis of 2-Aminobenzothiophenes
A series of 2-aminobenzothiophenes, including esters of 3-carboxylic acids, were obtained by a CuBr/1,10-Phen-catalyzed Ullmann cross coupling . A two-step method for the synthesis of 1-benzothiophene-3-carboxylic acid esters from available intermediates has been proposed .
Synthesis of Multisubstituted Benzothiophenes
An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
Safety And Hazards
Future Directions
The microreview is devoted to novel and modified methods for the synthesis of 1-benzothiophene-3-carboxylic acid derivatives including both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . The possibility of adapting the outlined methods for the synthesis of other polyaromatic systems with biological activity increases the value of this review for a wide range of synthetic chemists .
properties
IUPAC Name |
1-benzothiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBLTQNCQJXSNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345034 | |
Record name | 1-Benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophene-3-carboxylic acid | |
CAS RN |
5381-25-9 | |
Record name | 1-Benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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